1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
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Overview
Description
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a heterocyclic compound with a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization followed by substitution reactions to form the desired pyrrolopyridine core .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. These methods would include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design .
Scientific Research Applications
1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, which can lead to reduced cell proliferation and induced apoptosis in cancer cells. The compound forms hydrogen bonds with specific amino acid residues in the receptor’s active site, stabilizing its inhibitory effect .
Comparison with Similar Compounds
1-Methyl-1H-pyrrolo[2,3-c]pyridine: Another heterocyclic compound with a similar structure but different ring fusion, leading to distinct biological activities.
1-Methyl-1H-pyrazolo[3,4-b]pyridine:
Uniqueness: 1-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can be further modified to enhance its biological activity and selectivity. Its ability to inhibit FGFRs makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-methylpyrrolo[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-7(9(12)13)6-4-10-3-2-8(6)11/h2-5H,1H3,(H,12,13) |
InChI Key |
JCXIJCIEYHSUGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2)C(=O)O |
Origin of Product |
United States |
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